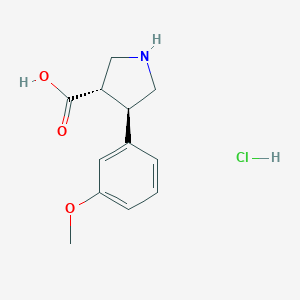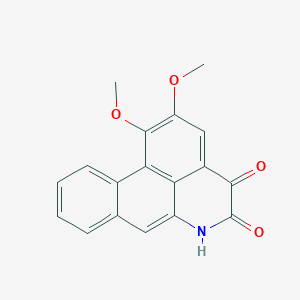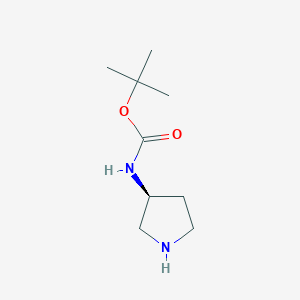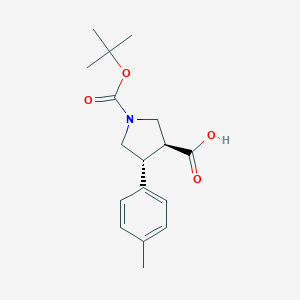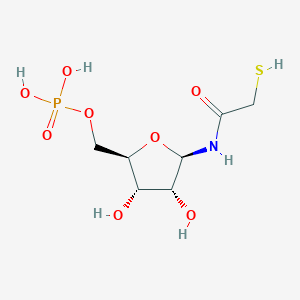
Thiogar
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiogar is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfur-containing molecule that has been synthesized using various methods. Thiogar has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
科学研究应用
Thiogar has been studied for its potential applications in various fields of scientific research. In pharmaceuticals, Thiogar has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, Thiogar has been studied for its potential as a fungicide and insecticide due to its ability to disrupt the metabolic pathways of pests. In materials science, Thiogar has been investigated for its potential as a precursor for the synthesis of metal sulfides and as a modifier for the properties of polymers.
作用机制
The mechanism of action of Thiogar is not fully understood, but it is believed to be due to its ability to interact with sulfur-containing proteins and enzymes within cells. Thiogar has been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, which are essential for cell growth and division. This inhibition leads to the disruption of metabolic pathways within cells, resulting in cell death.
生化和生理效应
Thiogar has been shown to have various biochemical and physiological effects on cells. In cancer cells, Thiogar has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In insect cells, Thiogar has been shown to disrupt metabolic pathways, leading to the inhibition of growth and development. In addition, Thiogar has been shown to have antioxidant properties, which may have potential therapeutic benefits in the treatment of various diseases.
实验室实验的优点和局限性
Thiogar has several advantages for use in scientific research. It is a stable compound that can be easily synthesized in high purity. It has a relatively low toxicity profile, making it suitable for use in cell culture and animal studies. However, Thiogar also has limitations for use in lab experiments. Its mechanism of action is not fully understood, making it difficult to predict its effects on cells. In addition, Thiogar has limited solubility in water, which may affect its bioavailability in vivo.
未来方向
There are several future directions for research on Thiogar. One area of research is the development of novel synthesis methods for Thiogar that are more efficient and cost-effective. Another area of research is the investigation of Thiogar's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the development of Thiogar-based materials with unique properties for use in various applications is an area of interest for materials science research.
In conclusion, Thiogar is a sulfur-containing molecule that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on Thiogar has the potential to lead to the development of novel therapeutic agents and materials with unique properties.
合成方法
The synthesis of Thiogar can be achieved using various methods, including the reaction of sulfur with an alkene or alkyne, the reaction of a sulfur-containing compound with an alkene, or the reaction of a sulfur-containing compound with an alkyne. The most common method used for the synthesis of Thiogar is the reaction of sulfur with an alkene or alkyne in the presence of a catalyst such as palladium. This method yields high purity Thiogar, making it suitable for scientific research.
属性
CAS 编号 |
119619-78-2 |
|---|---|
产品名称 |
Thiogar |
分子式 |
C7H14NO8PS |
分子量 |
303.23 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(2-sulfanylacetyl)amino]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C7H14NO8PS/c9-4(2-18)8-7-6(11)5(10)3(16-7)1-15-17(12,13)14/h3,5-7,10-11,18H,1-2H2,(H,8,9)(H2,12,13,14)/t3-,5-,6-,7-/m1/s1 |
InChI 键 |
DUISMXABKZWOLR-SHUUEZRQSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CS)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)NC(=O)CS)O)O)OP(=O)(O)O |
规范 SMILES |
C(C1C(C(C(O1)NC(=O)CS)O)O)OP(=O)(O)O |
其他 CAS 编号 |
119619-78-2 |
同义词 |
(alpha)-isomer of ThioGar ThioGar thioglycine ribonucleotide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



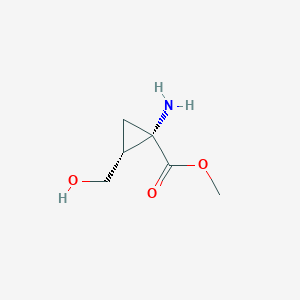
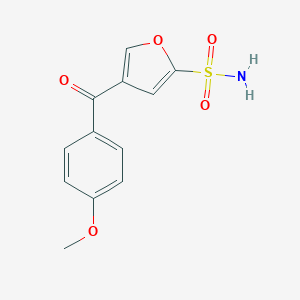
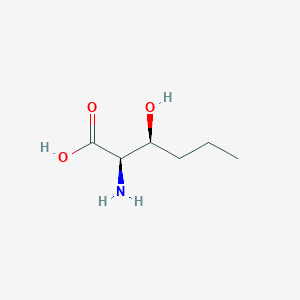
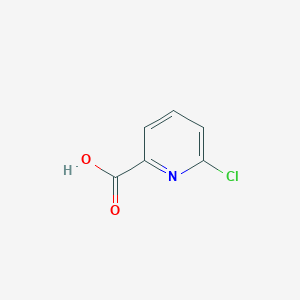
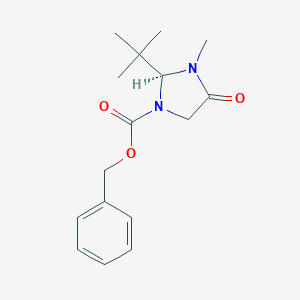
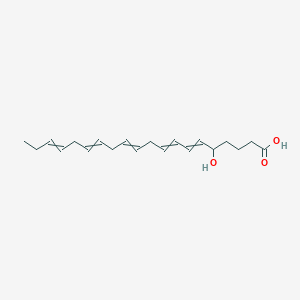
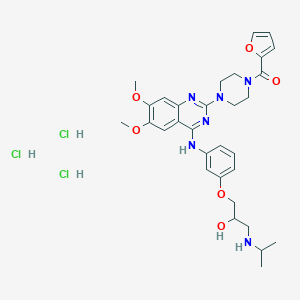
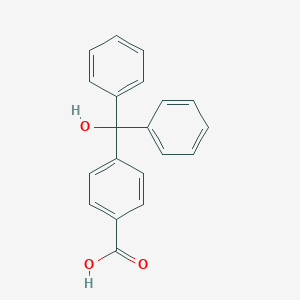
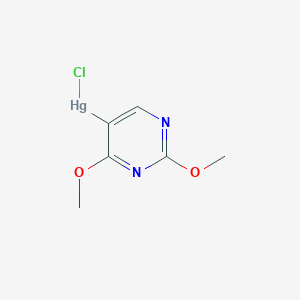
![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)
